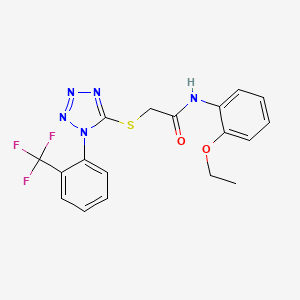

N-(2-ethoxyphenyl)-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide

描述

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2S/c1-2-28-15-10-6-4-8-13(15)22-16(27)11-29-17-23-24-25-26(17)14-9-5-3-7-12(14)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZGSZNEDDCFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Analog 1: (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(m-tolyl)acetamide

- Key Differences :

- Substituent Position: The trifluoromethyl group is at the para-position of the phenyl ring versus ortho in the target compound.

- Backbone: A propane chain links the tetrazole and trifluoromethylphenyl groups, unlike the direct thioether linkage in the target compound.

- Acetamide Substitution: Features an m-tolyl group instead of a 2-ethoxyphenyl.

- The m-tolyl group’s methyl substituent could enhance hydrophobic interactions but reduce solubility compared to the ethoxy group .

Structural Analog 2: 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

- Key Differences :

- Heterocycle: A triazole replaces the tetrazole ring.

- Substituents: Allyl and thienyl groups are present instead of trifluoromethylphenyl.

- Implications: The triazole’s reduced nitrogen content may lower metabolic stability compared to tetrazole derivatives.

Structural Analog 3: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Key Differences :

- Core Structure: Benzothiazole replaces tetrazole.

- Substituents: A phenyl group is directly attached to the acetamide, lacking the ethoxy substitution.

- Implications :

Structural Analog 4: N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Key Differences :

- Heterocycle: A dihydrothiadiazole ring replaces tetrazole.

- Substituents: 4-fluorophenyl and acetyl groups are present.

- Implications :

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility : The target compound’s tetrazole-thioether linkage is synthetically challenging but achievable via nucleophilic substitution or copper-catalyzed coupling, similar to methods used for triazole analogs .

- Biological Relevance : The trifluoromethyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in therapeutic targets (e.g., enzymes or receptors), as seen in benzothiazole derivatives .

- Physicochemical Properties : Compared to triazole or thiadiazole analogs, the tetrazole core offers superior metabolic stability due to its resistance to oxidative degradation .

常见问题

Q. What are the recommended synthetic pathways for N-(2-ethoxyphenyl)-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with the preparation of tetrazole intermediates. For example, tetrazole rings can be formed via cycloaddition reactions between nitriles and sodium azide under acidic conditions . Subsequent thioacetamide linkage requires coupling the tetrazole-thiol intermediate with a chloroacetamide derivative (e.g., 2-chloro-N-(2-ethoxyphenyl)acetamide) in the presence of a base like triethylamine (TEA) to facilitate nucleophilic substitution .

- Optimization : Control reaction temperature (e.g., 0–5°C during chloroacetyl chloride addition to prevent side reactions) and use aprotic solvents (e.g., THF or DMF) to enhance yield (~75–85% reported in analogous syntheses) . Monitor progress via TLC and purify via recrystallization (ethanol/water mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., trifluoromethyl group at ~δ 120–125 ppm in F NMR) and acetamide linkage (amide proton at δ 8–10 ppm) .

- Mass Spectrometry (LC-MS/ESI) : Confirm molecular ion peaks (e.g., [M+H] at m/z ~439 for the target compound) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S content (e.g., deviations < 0.3% indicate purity) .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methodological Answer :

- In vitro enzymatic assays : Test inhibition of cyclooxygenase (COX) or kinase targets using fluorogenic substrates. For example, COX-2 inhibition assays at 10–100 µM concentrations with IC determination .

- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 25–200 µg/mL .

- Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing trifluoromethyl with nitro or methoxy groups) to assess electronic effects on bioactivity .

- Bioisosteric replacement : Substitute the tetrazole ring with triazole or thiadiazole moieties to evaluate ring-specific interactions .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent parameters (logP, polar surface area) with activity .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .

- Formulation optimization : Use lipid-based carriers (e.g., liposomes) or co-solvents (PEG-400) to enhance solubility .

- Dose-response refinement : Conduct time-dependent studies to account for prodrug activation or delayed target engagement .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

- Methodological Answer :

- Target identification : Dock the compound against crystallographic structures (e.g., COX-2, PDK1) using AutoDock Vina. Focus on hydrogen bonding (tetrazole N-H with catalytic residues) and hydrophobic interactions (trifluoromethyl-phenyl group) .

- Binding stability : Perform 100-ns MD simulations (AMBER/CHARMM) to assess conformational stability and ligand-protein RMSD fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。